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Compound of Interest

Compound Name: Fijimycin C

Cat. No.: B1466044 Get Quote

An In-depth Technical Guide on the Discovery, Characterization, and Biological Activity of

Fijimycin C

Audience: Researchers, scientists, and drug development professionals.

Introduction
The emergence of multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus

aureus (MRSA), poses a significant threat to global public health. This has spurred the search

for novel antimicrobial agents from diverse environmental niches. Marine microorganisms,

particularly actinomycetes, have proven to be a prolific source of structurally unique and

biologically active secondary metabolites. This technical guide provides a comprehensive

overview of the discovery, structure elucidation, and antibacterial properties of Fijimycin C, a

depsipeptide belonging to the etamycin class, isolated from a marine-derived Streptomyces

species.

Discovery and Origin
Fijimycin C, along with its congeners Fijimycin A and B, was discovered during a screening

program aimed at identifying new antibiotics from marine actinomycetes. It was isolated from

the fermentation broth of Streptomyces sp. strain CNS-575, which was cultured from a marine

sediment sample collected in the coastal waters of Nasese, Fiji.[1][2][3][4] This discovery

highlights the potential of marine environments as a reservoir for novel therapeutic leads.
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Chemical and Physical Properties
Fijimycin C is a cyclic depsipeptide, a class of compounds characterized by the presence of

both peptide and ester linkages in their structure. Its molecular and physical properties are

summarized in the table below.

Property Value Reference

Molecular Formula C₄₄H₆₂N₈O₁₂ [3]

Molecular Weight 894.44 g/mol [3]

Appearance Amorphous white powder [3][4]

Class Etamycin-class depsipeptide [1][2][3][4]

Antibacterial Activity
Fijimycin C exhibits significant in vitro antibacterial activity against various strains of

methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration

(MIC₁₀₀), the lowest concentration of the compound that completely inhibits visible growth, was

determined against three different MRSA strains.

MRSA Strain Description MIC₁₀₀ (µg/mL) Reference

ATCC33591 Hospital-associated 4 [3]

Sanger 252
Sequenced hospital-

associated
8 [3]

UAMS1182
Community-

associated
4 [3]

Experimental Protocols
This section provides a detailed description of the methodologies employed in the isolation,

structure elucidation, and biological evaluation of Fijimycin C.

Fermentation and Extraction
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Microorganism:Streptomyces sp. strain CNS-575.

Culture Medium: A1Bfe+C liquid medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 g

CaCO₃, 40 mg Fe₂(SO₄)₃·4H₂O, 100 mg KBr per 1 L of seawater).[4]

Fermentation Conditions: The strain was cultured in 1 L volumes of the medium at 27°C for 6

days with continuous shaking at 215 rpm.[4]

Extraction: At the end of the fermentation period, pre-sterilized Amberlite XAD-7 resin (20

g/L) was added to the culture to adsorb the secondary metabolites. The culture and resin

were shaken for an additional two hours. The resin and cell mass were collected by filtration,

washed with deionized water, and then extracted with ethyl acetate. The resulting organic

extract was concentrated under reduced pressure to yield the crude extract.[4]

Isolation and Purification
The crude extract was subjected to a multi-step purification process to isolate Fijimycin C.

Initial Fractionation: The crude extract was fractionated using vacuum liquid chromatography

(VLC) on a silica gel column with a step gradient of solvents of increasing polarity.

High-Performance Liquid Chromatography (HPLC): The fraction containing the fijimycins was

further purified by reversed-phase HPLC.[4]

Column: Phenomenex Luna C18 (10 mm x 250 mm, 5 µm).[4]

Mobile Phase: A gradient of acetonitrile in water.

Detection: UV at 254 nm.[4]

Elution: Fijimycin C was eluted as a minor metabolite.[4]

Structure Elucidation
The planar and stereochemical structure of Fijimycin C was determined using a combination

of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) was used to determine the molecular formula of Fijimycin C.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H) and 2D (COSY) NMR

experiments were conducted to establish the connectivity of the atoms and the amino acid

sequence.[3]

Marfey's Method for Stereochemistry Determination:

Acid Hydrolysis: Fijimycin C was completely hydrolyzed into its constituent amino acids

using 6 N HCl at 110°C.[3]

Derivatization: The amino acid hydrolysate was derivatized with 1-fluoro-2,4-dinitrophenyl-

5-L-leucinamide (L-FDLA).[3]

LC-MS Analysis: The resulting diastereomeric derivatives were analyzed by LC-MS and

their retention times were compared to those of derivatized D- and L-amino acid standards

to determine the absolute configuration of each amino acid residue.[3]

Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of Fijimycin C against MRSA strains was

determined using the broth microdilution method.[5]

Preparation of Inoculum: MRSA strains were grown in a suitable broth medium to a

standardized cell density (e.g., 1.5 × 10⁶ CFU/mL).[5]

Serial Dilutions: A two-fold serial dilution of Fijimycin C was prepared in a 96-well microtiter

plate containing Mueller-Hinton broth.[5]

Inoculation: Each well was inoculated with the bacterial suspension.

Incubation: The plates were incubated at 37°C for 24 hours.[5]

Determination of MIC: The MIC was recorded as the lowest concentration of Fijimycin C
that showed no visible bacterial growth.[5] An indicator dye such as MTT can be used to aid

in the visualization of bacterial growth.[5]
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Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery and characterization of Fijimycin C.

Proposed Biosynthetic Pathway of Fijimycin C
Fijimycin C, being a member of the etamycin class, is synthesized by a non-ribosomal peptide

synthetase (NRPS) complex. This diagram illustrates a generalized model for the NRPS-

mediated assembly of the Fijimycin C backbone. Each module is responsible for the

incorporation of a specific amino acid.

Caption: Proposed non-ribosomal peptide synthetase (NRPS) assembly line for Fijimycin C.

Mechanism of Action and Resistance
Fijimycin C, as a streptogramin B type antibiotic, inhibits bacterial protein synthesis by binding

to the 50S ribosomal subunit. This diagram illustrates its mechanism of action and the known

pathways of bacterial resistance to this class of antibiotics.

Caption: Mechanism of action of Fijimycin C and bacterial resistance pathways.

Conclusion
Fijimycin C represents a promising antibacterial agent discovered from a marine Streptomyces

species. Its potent activity against MRSA warrants further investigation for its therapeutic

potential. This technical guide has provided a comprehensive overview of the discovery,

chemical nature, biological activity, and experimental methodologies associated with Fijimycin
C. The provided visualizations offer a clear understanding of the experimental workflow, its

proposed biosynthesis, and its mechanism of action and resistance. Further research into the

specific biosynthetic gene cluster and potential for synthetic modification could lead to the

development of new and effective treatments for infections caused by multidrug-resistant

bacteria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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